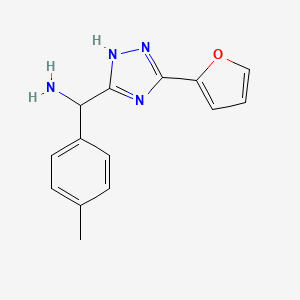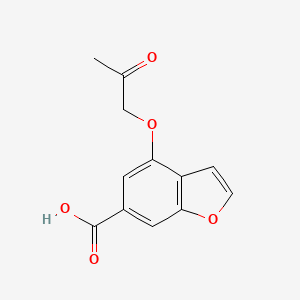![molecular formula C15H17N3O B15058340 2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 1352305-28-2](/img/structure/B15058340.png)
2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrimidine ring with a cyclopentane ring, making it a versatile scaffold for the development of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-ethoxybenzaldehyde with cyclopentanone in the presence of a base can yield the desired cyclopentane derivative, which can then be further reacted with guanidine to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .
Applications De Recherche Scientifique
2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[4,3-d]pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Thienopyrimidines: These are structural analogs of purines and have various pharmacological properties.
Pyrido[2,3-d]pyrimidines: Known for their antiproliferative and antimicrobial activities
Uniqueness
2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine stands out due to its unique combination of a cyclopentane ring with a pyrimidine ring, which provides a distinct scaffold for drug development. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness.
Propriétés
Numéro CAS |
1352305-28-2 |
|---|---|
Formule moléculaire |
C15H17N3O |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H17N3O/c1-2-19-11-6-3-5-10(9-11)15-17-13-8-4-7-12(13)14(16)18-15/h3,5-6,9H,2,4,7-8H2,1H3,(H2,16,17,18) |
Clé InChI |
FWBZTROJOGLWSU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=NC3=C(CCC3)C(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


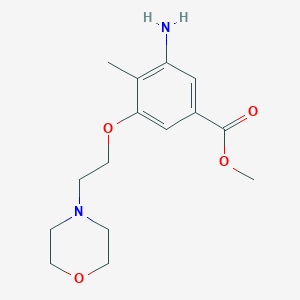

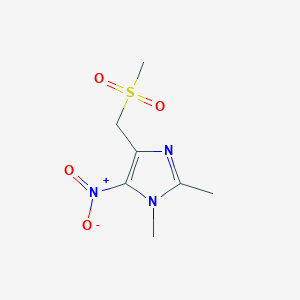
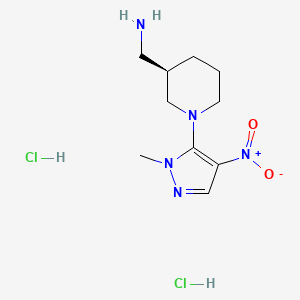

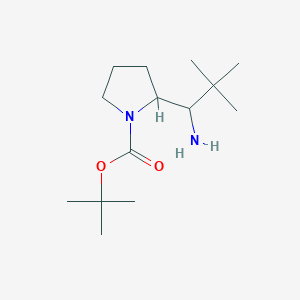

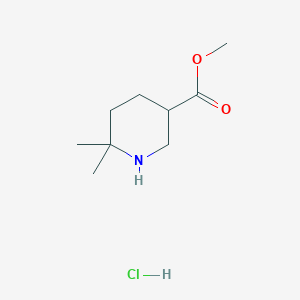

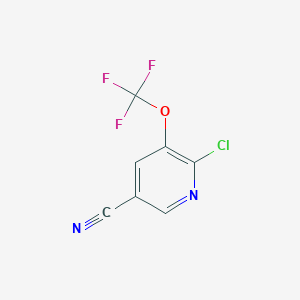
![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine](/img/structure/B15058359.png)
